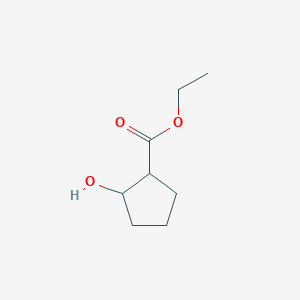

Ethyl 2-hydroxycyclopentanecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFIGGNBUOZGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30940324 | |

| Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54972-10-0, 1883-91-6 | |

| Record name | 54972-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC122559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-hydroxycyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30940324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-hydroxycyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxycyclopentanecarboxylate is a cyclic ester of significant interest as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectral characterization. Due to a lack of available data in peer-reviewed literature, this document focuses on the chemical aspects of the molecule rather than biological activity or its direct role in drug development, where it primarily serves as an intermediate. All quantitative data are presented in structured tables, and detailed experimental protocols for its synthesis from a key precursor are provided.

Chemical Structure and Properties

This compound is a chiral molecule existing as different stereoisomers. The structural formula features a cyclopentane ring substituted with a hydroxyl group at the 2-position and an ethoxycarbonyl group at the 1-position.

Structural Formula:

Caption: Structural formula of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound and its common precursor, Ethyl 2-oxocyclopentanecarboxylate.

| Property | This compound | Ethyl 2-oxocyclopentanecarboxylate |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₂O₃ |

| Molecular Weight | 158.19 g/mol [1][2] | 156.18 g/mol [3][4] |

| CAS Number | 2315-21-1 (cis), 54972-10-0 (unspecified)[1][2] | 611-10-9[3][4] |

| Appearance | - | Clear colorless to light yellow liquid |

| Boiling Point | 129-130 °C at 42 mmHg[5] | 102-104 °C at 11 mmHg[4] |

| Density | - | 1.054 g/mL at 25 °C[4] |

| SMILES | CCOC(=O)C1CCCC1O[1][6] | CCOC(=O)C1CCCC1=O[4] |

| InChIKey | IIFIGGNBUOZGAB-UHFFFAOYNA-N[1][6] | JHZPNBKZPAWCJD-UHFFFAOYSA-N[4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of its corresponding ketoester, Ethyl 2-oxocyclopentanecarboxylate. A detailed experimental protocol for the synthesis of the precursor and its subsequent reduction are provided below.

Synthesis of Ethyl 2-oxocyclopentanecarboxylate (Precursor)

A common method for the synthesis of Ethyl 2-oxocyclopentanecarboxylate is the Dieckmann condensation of diethyl adipate.

Experimental Protocol:

-

Reaction:

-

To a reaction vessel, add 950 g of toluene, 132 g of 98% sodium ethoxide, and 300 g of diethyl adipate.

-

Heat the mixture to reflux.

-

Monitor the reaction progress using gas chromatography until the concentration of diethyl adipate is less than 1%.

-

-

Work-up:

-

Once the reaction is complete, remove the ethanol byproduct by distillation.

-

Cool the reaction mixture to 30 °C.

-

Neutralize the mixture with a 30% solution of hydrochloric acid.

-

Separate the organic and aqueous layers.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Perform vacuum fractionation of the dried organic phase at 83-88 °C / 5 mmHg to yield the final product.

-

Reduction of Ethyl 2-oxocyclopentanecarboxylate to this compound

The reduction of the ketone functionality in Ethyl 2-oxocyclopentanecarboxylate to a hydroxyl group can be achieved using various reducing agents, with sodium borohydride being a common and mild choice.

Experimental Protocol (General Procedure):

-

Reaction:

-

Dissolve Ethyl 2-oxocyclopentanecarboxylate in a suitable protic solvent such as ethanol or methanol in a reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. An excess of the reducing agent is typically used.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess sodium borohydride and any borate esters.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

-

Synthesis Workflow:

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound and its precursor.

Spectroscopic Data for Ethyl 2-oxocyclopentanecarboxylate (Precursor)

| Spectroscopy Type | Key Data |

| ¹H NMR | Data available, typically showing signals for the ethyl group and the cyclopentanone ring protons. |

| ¹³C NMR | Data available, with characteristic peaks for the ketone and ester carbonyls. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |

| Infrared (IR) | Strong absorption bands for the ketone and ester carbonyl groups. |

Spectroscopic Data for this compound

| Spectroscopy Type | Expected Key Features |

| ¹H NMR | Appearance of a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), and a signal for the proton on the carbon bearing the hydroxyl group. The signals for the ethyl group and other cyclopentane ring protons would also be present. |

| ¹³C NMR | The ketone carbonyl peak from the precursor would be absent, and a new peak for the carbon attached to the hydroxyl group would appear in the alcohol region of the spectrum. |

| Mass Spectrometry | A mass spectrum for the (1R,2S) isomer is available. |

| Infrared (IR) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group would be a key diagnostic feature, in addition to the C=O stretch of the ester. |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of more complex molecules. The bifunctional nature of the molecule, possessing both a hydroxyl and an ester group on a cyclopentane scaffold, allows for a variety of subsequent chemical transformations. This makes it a valuable building block for the construction of natural products and other target molecules containing a cyclopentane ring system.

Logical Relationship of Functional Groups for Synthesis:

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined structure and accessible synthetic routes from commercially available starting materials. While information regarding its direct biological activity is scarce, its utility as a building block in organic synthesis is evident. This guide provides researchers and scientists with the foundational chemical knowledge, including synthesis protocols and expected analytical data, to effectively utilize this compound in their research endeavors. Further investigation into the stereoselective synthesis and applications of its various isomers could open new avenues for its use in the synthesis of complex target molecules.

References

An In-depth Technical Guide to Ethyl 2-hydroxycyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-hydroxycyclopentanecarboxylate is a cyclic ester with a molecular formula of C8H14O3. Its structure, featuring a hydroxyl group and an ester on a cyclopentane ring, makes it a potentially valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The cyclopentane scaffold is a common motif in a variety of biologically active compounds, suggesting that derivatives of this molecule could hold significant pharmacological promise. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, aimed at professionals in the fields of chemical research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Weight | 158.19 g/mol | [1][2] |

| Molecular Formula | C8H14O3 | [1][2] |

| CAS Number | 2315-21-1 (cis), 54972-10-0 (unspecified stereochemistry) | [1][2] |

| IUPAC Name | ethyl 2-hydroxycyclopentane-1-carboxylate | [1] |

| SMILES | CCOC(=O)C1CCCC1O | [1] |

| Boiling Point | 129-130 °C (42 mmHg) | [3] |

| Density | 1.06 g/cm³ | [3] |

| Refractive Index | 1.456-1.458 | [3] |

Synthesis and Purification

The synthesis of this compound typically proceeds via the reduction of its corresponding keto-ester, Ethyl 2-oxocyclopentanecarboxylate.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the reduction of the keto-ester to the desired alcohol.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Sodium borohydride (NaBH4)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve Ethyl 2-oxocyclopentanecarboxylate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (NaBH4) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent.

Experimental Workflow

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the cyclopentane structural motif is present in numerous approved pharmaceutical agents. This suggests that derivatives of this compound could be valuable starting points for medicinal chemistry campaigns.

The presence of both a hydroxyl and an ester group provides two handles for chemical modification, allowing for the generation of a library of diverse analogs for biological screening. The cyclopentane ring can serve as a rigid scaffold to present these functional groups in specific spatial orientations for interaction with biological targets.

Hypothetical Signaling Pathway Involvement

Given the structural similarities of cyclopentane derivatives to various endogenous molecules and known drugs, it is plausible that derivatives of this compound could interact with various signaling pathways. For instance, many G-protein coupled receptor (GPCR) ligands and enzyme inhibitors contain cyclic scaffolds. A hypothetical derivative could be designed to target a specific GPCR, leading to the modulation of downstream signaling cascades.

Disclaimer: The signaling pathway depicted is a generalized representation and is not based on experimentally verified interactions of this compound. It serves as an illustrative example of a potential mechanism of action for a hypothetical bioactive derivative.

Conclusion

This compound is a versatile chemical entity with physicochemical properties that make it an attractive starting material for organic synthesis. While its direct biological applications are yet to be fully explored, its structural features, particularly the cyclopentane core, suggest significant potential for the development of novel drug candidates. The synthetic route via the reduction of its keto-ester precursor is straightforward, and the presence of multiple functional groups allows for extensive derivatization. Further research into the biological activities of its derivatives is warranted to unlock its full potential in medicinal chemistry and drug discovery.

References

A Technical Guide to the Spectroscopic Analysis of Ethyl 2-hydroxycyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-hydroxycyclopentanecarboxylate. Due to the limited availability of published spectra for this specific molecule, this guide incorporates data from closely related analogs to provide a robust analytical framework. The methodologies for key spectroscopic techniques are detailed to assist in the acquisition and interpretation of experimental data.

Spectroscopic Data

The spectroscopic data for this compound and its analogs are summarized below. These tables provide a comparative reference for researchers working with this and structurally similar compounds.

Mass Spectrometry Data

The mass spectrum for a stereoisomer, (1R,2S)-2-hydroxy-1-cyclopentanecarboxylic acid ethyl ester, provides valuable information for the elucidation of the molecular formula and fragmentation patterns.

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | N/A |

| Molecular Weight | 158.19 g/mol | N/A |

| Exact Mass | 158.0943 g/mol | N/A |

| Key Fragments (m/z) | Relative Intensity | Interpretation |

| 158 | Low | [M]⁺ |

| 113 | Moderate | [M - C₂H₅O]⁺ |

| 85 | High | [M - COOC₂H₅]⁺ |

| 67 | Moderate | [C₅H₇]⁺ |

Representative ¹H NMR Data

No specific ¹H NMR data for this compound was available in the searched resources. The following table presents expected chemical shifts and multiplicities based on the analysis of analogous compounds, such as Ethyl 2-oxocyclopentanecarboxylate, and general principles of NMR spectroscopy. The reduction of the ketone in the 2-position to a hydroxyl group would result in the appearance of a proton on the carbon bearing the hydroxyl group (H-2) and the disappearance of the signals associated with the enolic form present in the keto-ester.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -OH | 1.5 - 3.5 | broad singlet | - |

| -OCH₂CH₃ | 4.1 - 4.3 | quartet | 7.1 |

| H-2 | 3.8 - 4.2 | multiplet | - |

| H-1 | 2.5 - 2.9 | multiplet | - |

| Cyclopentyl CH₂ | 1.5 - 2.2 | multiplet | - |

| -OCH₂CH₃ | 1.2 - 1.4 | triplet | 7.1 |

Representative ¹³C NMR Data

No specific ¹³C NMR data for this compound was available in the searched resources. The table below shows the expected chemical shifts, which are predicted based on the analysis of related structures like Ethyl 2-oxocyclopentanecarboxylate. The most significant change would be the upfield shift of the C=O signal to a C-OH signal.

| Carbon | Expected Chemical Shift (ppm) |

| C=O (ester) | 170 - 175 |

| C-OH | 70 - 80 |

| -OCH₂CH₃ | 60 - 62 |

| C-COOR | 45 - 55 |

| Cyclopentyl CH₂ | 20 - 35 |

| -OCH₂CH₃ | 13 - 15 |

Representative Infrared (IR) Spectroscopy Data

A specific IR spectrum for this compound was not found. The following table outlines the characteristic absorption bands expected for a cyclic hydroxy ester based on established spectroscopic correlations.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3500 - 3200 | Broad, Strong |

| C-H (sp³) | 3000 - 2850 | Medium to Strong |

| C=O (ester) | 1750 - 1730 | Strong |

| C-O (ester) | 1300 - 1000 | Strong |

| C-O (alcohol) | 1150 - 1050 | Medium to Strong |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with an exponential window function and Fourier transform.

-

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of pure this compound between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to the sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. The sample (typically 1 µL of a dilute solution in a volatile organic solvent) is injected into the GC, where it is vaporized and separated on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer source. Electron ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Genesis of a Core Scaffold: An In-depth Technical Guide to the Discovery and History of Cyclopentanecarboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of cyclopentanecarboxylate compounds, a class of molecules that has become a cornerstone in synthetic chemistry and drug development. From their early, often challenging, syntheses to their modern applications as crucial building blocks for life-altering pharmaceuticals, this document traces the evolution of our understanding and manipulation of these versatile five-membered ring structures. We will delve into the seminal discoveries, key synthetic methodologies with detailed experimental protocols, and the critical role these compounds play in various signaling pathways and therapeutic areas.

A Historical Perspective: From Curio to Cornerstone

The journey into the world of cyclopentane derivatives began in the late 19th and early 20th centuries, a period of fervent exploration in organic chemistry. Early pioneers, driven by a desire to understand the structure and synthesis of cyclic compounds, laid the groundwork for what would become a vast and intricate field.

One of the notable early figures in the study of cyclic compounds was Sir William Henry Perkin Jr. , son of the discoverer of the first synthetic dye. His work on the synthesis of alicyclic compounds, including those with five-membered rings, was groundbreaking. While not solely focused on cyclopentanecarboxylates, his investigations into the formation of cyclic ketones provided fundamental insights that would be instrumental for later syntheses.

A significant milestone in the synthesis of functionalized cyclopentanes was the development of several key name reactions that allowed for the efficient construction of the cyclopentane ring. These methods, born out of the ingenuity of chemists like Walter Dieckmann, Jocelyn Field Thorpe, Karl Ziegler, and Alexei Yevgrafovich Favorskii, transformed the synthesis of cyclopentanecarboxylate derivatives from a formidable challenge into a more systematic endeavor.

Key Synthetic Methodologies: A Chronological and Mechanistic Overview

The ability to synthesize cyclopentanecarboxylate compounds with precision and control has been central to their widespread use. The following sections detail the landmark synthetic strategies, providing both a historical context and practical experimental guidance.

The Perkin Synthesis (Early 1900s)

While not a direct synthesis of cyclopentanecarboxylates in its most famous form (the Perkin reaction for cinnamic acids), William Henry Perkin Jr.'s broader work on ring closure reactions was highly influential. His explorations into the reactions of sodio-malonic ester with dihaloalkanes provided a viable, albeit sometimes low-yielding, route to cyclic dicarboxylic acids, which could then be converted to the corresponding monocarboxylic acids.

The Dieckmann Condensation (1894)

The Dieckmann condensation, first reported by German chemist Walter Dieckmann in 1894, is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] This reaction proved to be a highly effective method for forming five- and six-membered rings and became a cornerstone for the synthesis of cyclopentanone carboxylates, which are direct precursors to cyclopentanecarboxylates.[2][3]

Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate

This protocol is a representative example of the Dieckmann condensation.

-

Materials: Diethyl adipate, sodium ethoxide, ethanol, hydrochloric acid, diethyl ether.

-

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

Diethyl adipate is added dropwise to the sodium ethoxide solution with stirring.

-

The mixture is heated under reflux for several hours to effect the intramolecular condensation.

-

After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

-

The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude β-keto ester is then purified by vacuum distillation.

-

Quantitative Data for Dieckmann Condensation

| Starting Material | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Diethyl adipate | Sodium ethoxide | Ethanol | 2 | Reflux | ~75 | [2] |

| Diethyl pimelate | Sodium ethoxide | Toluene | 4 | Reflux | ~80 | - |

Reaction Workflow: Dieckmann Condensation

The Thorpe-Ziegler Reaction (1904/1933)

The Thorpe reaction, discovered by Jocelyn Field Thorpe in 1904, involves the self-condensation of aliphatic nitriles.[4] Karl Ziegler later adapted this into an intramolecular version, the Thorpe-Ziegler reaction, which is a powerful method for forming large rings and, importantly for this guide, five- and six-membered rings from dinitriles.[5][6] The resulting cyclic α-cyanoenamine can be hydrolyzed and decarboxylated to yield a cyclic ketone, which can then be further functionalized.

Reaction Workflow: Thorpe-Ziegler Reaction

The Favorskii Rearrangement (1894)

Discovered by Alexei Yevgrafovich Favorskii, this rearrangement of α-halo ketones in the presence of a base provides access to carboxylic acid derivatives.[7] A particularly elegant application is the ring contraction of cyclic α-halo ketones. For example, 2-chlorocyclohexanone can be converted to a cyclopentanecarboxylic acid ester, providing a versatile entry into this class of compounds.[8]

Experimental Protocol: Synthesis of Methyl Cyclopentanecarboxylate via Favorskii Rearrangement

This protocol is based on the rearrangement of 2-chlorocyclohexanone.[9][10][11]

-

Materials: 2-chlorocyclohexanone, sodium methoxide, methanol, diethyl ether, hydrochloric acid.

-

Procedure:

-

A solution of sodium methoxide in methanol is prepared under anhydrous conditions.

-

2-chlorocyclohexanone, dissolved in a minimal amount of diethyl ether, is added dropwise to the cooled sodium methoxide solution.

-

The reaction is allowed to stir at room temperature and may be gently heated to ensure completion.

-

The reaction is quenched with water and acidified with hydrochloric acid.

-

The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.

-

The resulting methyl cyclopentanecarboxylate is purified by distillation.

-

Quantitative Data for Favorskii Rearrangement

| Starting Material | Base | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Chlorocyclohexanone | Sodium methoxide | Methanol | Methanol/Ether | 25-55 | 70-80 | [11] |

| 2-Bromocyclohexanone | Sodium ethoxide | Ethanol | Ethanol | Reflux | ~65 | - |

Reaction Workflow: Favorskii Rearrangement

Modern Applications in Drug Discovery and Development

The cyclopentane ring, often functionalized with a carboxylate group, is a privileged scaffold in medicinal chemistry. Its conformational flexibility and the ability to introduce stereocenters with high control make it an ideal template for designing molecules that can interact with biological targets with high affinity and selectivity.

Prostaglandins and Their Analogues

Perhaps the most prominent role of cyclopentanecarboxylate derivatives in medicine is as precursors to prostaglandins.[12][13] Prostaglandins are a group of lipid compounds that are involved in a wide array of physiological processes, including inflammation, blood flow, and the formation of blood clots.[14] The core structure of most prostaglandins is prostanoic acid, which features a cyclopentane ring. Synthetic strategies developed by chemists like E.J. Corey, which often start from simple cyclopentane precursors, have been instrumental in making these vital compounds and their analogues available for therapeutic use.[15]

Signaling Pathway: Prostaglandin Synthesis and Action

Enzyme Inhibitors

Cyclopentanecarboxylate derivatives have also been explored as inhibitors of various enzymes. Their rigid yet adaptable framework allows for the precise positioning of functional groups to interact with active sites. For example, novel cyclopentane carboxylic acids have been identified as potent and selective inhibitors of the NaV1.7 sodium channel, a key target for the development of new pain therapeutics.[16] Furthermore, substituted cyclopentanecarboxylates have been synthesized and shown to inhibit Akt phosphorylation, a critical pathway in many cancers, highlighting their potential as anticancer agents.[17] A series of cyclopentane derivatives have also been investigated as inhibitors of steroid metabolizing enzymes, which could have applications in treating hormone-dependent cancers.[18]

Physicochemical Properties

The physical and chemical properties of cyclopentanecarboxylic acid and its simple esters are fundamental to their handling and reactivity.

Table of Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Cyclopentanecarboxylic acid | C₆H₁₀O₂ | 114.14 | 4 | 216 | 1.053 | 1.453 |

| Methyl cyclopentanecarboxylate | C₇H₁₂O₂ | 128.17 | - | 151-152 | 0.993 | 1.436 |

| Ethyl cyclopentanecarboxylate | C₈H₁₄O₂ | 142.20 | - | 168-170 | 0.963 | 1.437 |

Data sourced from various chemical suppliers and databases.[19]

Conclusion

The story of cyclopentanecarboxylate compounds is a testament to the progress of organic chemistry. From early, often serendipitous, discoveries to the development of elegant and powerful synthetic methodologies, our ability to construct and manipulate these molecules has grown immensely. This has had a profound impact on drug discovery, providing the tools to synthesize complex natural products and design novel therapeutic agents. As our understanding of biological pathways continues to deepen, the versatile cyclopentanecarboxylate scaffold is poised to remain a central element in the development of new medicines for generations to come.

References

- 1. organicreactions.org [organicreactions.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 8. adichemistry.com [adichemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, characterization and Akt phosphorylation inhibitory activity of cyclopentanecarboxylate-substituted alkylphosphocholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyclopentanecarboxylic acid | 3400-45-1 [chemicalbook.com]

A Theoretical Framework for Assessing the Conformational Stability of Ethyl 2-hydroxycyclopentanecarboxylate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Cyclopentane Conformational Analysis

The cyclopentane ring is not planar. To alleviate torsional strain that would be present in a planar conformation, it adopts puckered structures. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" or "half-chair" (C_2 symmetry). In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three carbons are coplanar, with one atom above and one below the plane. These conformations are not rigid and can interconvert through a process called pseudorotation.

For a substituted cyclopentane like Ethyl 2-hydroxycyclopentanecarboxylate, the substituents will preferentially occupy positions that minimize steric strain. The relative orientation of the hydroxyl and ethyl carboxylate groups (cis or trans) will significantly influence the stability of the various conformers. Intramolecular hydrogen bonding between the hydroxyl group and the ester moiety can also play a crucial role in stabilizing certain conformations.

Proposed Computational Methodology

A robust computational approach to studying the conformational stability of this compound would involve the following steps, leveraging Density Functional Theory (DFT), a powerful quantum mechanical modeling method.

Initial Structure Generation and Conformational Search

-

Generation of Stereoisomers: Both the cis and trans diastereomers of this compound should be generated as starting points.

-

Conformational Search: A systematic or stochastic conformational search should be performed for each diastereomer to identify all low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF94) initially, followed by higher-level calculations.

Geometry Optimization and Frequency Calculations

-

DFT Optimization: The geometries of all identified conformers should be optimized using DFT. A common and reliable method is the B3LYP functional with a sufficiently large basis set, such as 6-311++G(d,p), to accurately account for electron correlation and dispersion forces.

-

Frequency Analysis: Vibrational frequency calculations should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structures are true energy minima. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE), thermal energy, and entropy.

Single-Point Energy Refinement

To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher-level theory or a larger basis set.

Solvation Effects

To simulate a more realistic environment, the influence of a solvent (e.g., water, ethanol) can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

Data Presentation: Hypothetical Stability Analysis

The results of the computational studies should be summarized in clear, well-structured tables to facilitate comparison between different conformers. Below are examples of how such data could be presented.

Table 1: Calculated Relative Energies of this compound Conformers

| Diastereomer | Conformer | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Solvated) |

| cis | C1 | 0.00 | 0.00 |

| cis | C2 | 1.25 | 1.10 |

| trans | T1 | 0.50 | 0.45 |

| trans | T2 | 2.10 | 1.95 |

Table 2: Key Geometric Parameters of the Most Stable Conformer (cis-C1)

| Parameter | Value |

| O-H Bond Length (Å) | 0.97 |

| C=O Bond Length (Å) | 1.21 |

| O-H•••O=C Distance (Å) | 1.95 |

| C1-C2 Dihedral Angle (°) | 45.2 |

Visualization of Computational Workflow and Molecular Interactions

Visual representations are essential for understanding the complex relationships in conformational analysis and the steps of the computational protocol.

An In-depth Technical Guide to the Reactivity Profile of Ethyl 2-hydroxycyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity, synthesis, and potential applications of Ethyl 2-hydroxycyclopentanecarboxylate. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex natural products and pharmaceutically active compounds. Its stereoisomers are key intermediates in the synthesis of prostaglandins and their analogues, highlighting its significance in drug development.

Physicochemical Properties

This compound is a cyclic β-hydroxy ester. The presence of both a hydroxyl and an ethyl ester functional group on a cyclopentane ring allows for a diverse range of chemical transformations. The stereochemistry of the hydroxyl and ester groups (cis or trans) significantly influences its physical properties and reactivity.

| Property | Ethyl 2-oxocyclopentanecarboxylate (Precursor) | (1R,2S)-cis-Ethyl 2-hydroxycyclopentanecarboxylate |

| Molecular Formula | C₈H₁₂O₃ | C₈H₁₄O₃ |

| Molecular Weight | 156.18 g/mol | 158.19 g/mol |

| Appearance | Clear colorless to pale yellow liquid | - |

| Boiling Point | 102-104 °C / 11 mmHg[1] | 129-130 °C / 42 Torr[2] |

| Density | 1.054 g/mL at 25 °C[1] | 1.073 g/mL at 20 °C[2] |

| Refractive Index (n20/D) | 1.452[1] | 1.458[2] |

Synthesis

The primary synthetic route to this compound involves a two-step process: the synthesis of the precursor, Ethyl 2-oxocyclopentanecarboxylate, followed by its reduction.

The most common method for synthesizing the ketoester precursor is the Dieckmann condensation of diethyl adipate.

Caption: Synthesis of the precursor via Dieckmann condensation.

The reduction of the ketone in Ethyl 2-oxocyclopentanecarboxylate yields the target hydroxyester. The choice of reducing agent can influence the stereoselectivity of the reaction.

Caption: Reduction of the ketoester to the target hydroxyester.

Reactivity Profile

The reactivity of this compound is dictated by its two functional groups.

-

Hydroxyl Group: The secondary alcohol can undergo oxidation to the corresponding ketone, esterification, or be used as a directing group in stereoselective reactions. It can also be protected using various protecting groups to allow for selective reactions at the ester functionality.

-

Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be reduced to a primary alcohol.

A significant application of this molecule is in the synthesis of prostaglandins, where it serves as a precursor to the Corey lactone, a key intermediate.

Caption: Reactivity and application in prostaglandin synthesis.

Experimental Protocols

Materials: Diethyl adipate, sodium ethoxide, toluene, hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.

Procedure:

-

A solution of sodium ethoxide in toluene is prepared in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under an inert atmosphere.

-

Diethyl adipate is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

-

The mixture is cooled to room temperature, and the precipitated sodium salt of the product is collected by filtration.

-

The salt is dissolved in ice-water, and the solution is acidified with hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude Ethyl 2-oxocyclopentanecarboxylate.

-

The crude product is purified by vacuum distillation.

Materials: Ethyl 2-oxocyclopentanecarboxylate, sodium borohydride, methanol, ammonium chloride solution, ethyl acetate, anhydrous sodium sulfate.

Procedure:

-

Ethyl 2-oxocyclopentanecarboxylate is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Sodium borohydride is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Methanol is removed under reduced pressure.

-

The aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.

-

The product can be purified by column chromatography on silica gel.

Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| Ethyl 2-oxocyclopentanecarboxylate | 4.19 (q, 2H), 3.35 (t, 1H), 2.50-2.20 (m, 4H), 2.00-1.85 (m, 2H), 1.28 (t, 3H) | 208.1, 172.5, 61.2, 57.8, 38.0, 29.5, 20.4, 14.2 | 2980, 1750, 1720, 1250 | 156 (M+), 128, 111, 83, 55[1] |

| (1R,2S)-cis-Ethyl 2-hydroxycyclopentanecarboxylate | - | - | - | 158 (M+), 113, 85, 67 |

Role in Signaling Pathways: Prostaglandin Synthesis

This compound is a crucial building block for prostaglandins, which are lipid compounds that act as signaling molecules in a wide array of physiological processes. Prostaglandin E1 (PGE1), for example, is involved in vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The synthesis of PGE1 and other prostaglandins often proceeds through the "Corey lactone," for which this compound is a key precursor.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 2-hydroxycyclopentanecarboxylate from Diethyl Adipate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed two-step protocol for the synthesis of ethyl 2-hydroxycyclopentanecarboxylate, a valuable building block in organic synthesis. The synthesis commences with the intramolecular Dieckmann condensation of diethyl adipate to yield the intermediate, ethyl 2-oxocyclopentanecarboxylate.[1][2] This β-keto ester is subsequently reduced to the target α-hydroxy ester. This application note includes comprehensive experimental procedures, quantitative data summaries, and workflow diagrams to ensure reproducibility and clarity for researchers in synthetic chemistry and drug development.

Part 1: Dieckmann Condensation of Diethyl Adipate

The first step involves the base-catalyzed intramolecular cyclization of diethyl adipate to form the five-membered ring of ethyl 2-oxocyclopentanecarboxylate.[1][3] This reaction is a classic example of a Dieckmann condensation, which is an intramolecular version of the Claisen condensation.[4] Various bases and solvent systems can be employed, with sodium ethoxide in toluene being a common and effective choice.

Reaction Scheme: Step 1

Caption: Dieckmann condensation of diethyl adipate.

Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate

This protocol is adapted from a patented industrial method.[5]

Materials:

-

Diethyl adipate (300g)

-

Sodium ethoxide (98%, 132g)

-

Toluene (950g)

-

30% Hydrochloric acid (for neutralization)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction vessel (e.g., 2L three-necked flask) equipped with a mechanical stirrer, reflux condenser, and dropping funnel.

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Charge the reaction vessel with toluene (950g), sodium ethoxide (132g), and diethyl adipate (300g).

-

With mechanical stirring, heat the mixture to reflux.

-

Monitor the reaction progress using gas chromatography (GC) until the concentration of diethyl adipate is less than 1%.

-

Once the reaction is complete, arrange the apparatus for distillation to remove the ethanol generated during the reaction.

-

Cool the reaction mixture to 30°C.

-

Carefully neutralize the mixture by the slow addition of 30% hydrochloric acid.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic phase.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purify the resulting crude product by vacuum distillation, collecting the fraction at 83-88°C / 5 mmHg.[5] The boiling point is also reported as 102-104°C / 11 mmHg.

Data Presentation: Dieckmann Condensation

The choice of base can influence the reaction yield. Below is a comparison of results obtained using different bases under similar conditions.[5]

| Base Used | Starting Material | Solvent | Yield (%) | Purity (%)[5] |

| Sodium Ethoxide | Diethyl Adipate (300g) | Toluene | 82 | 98.0 |

| Sodium Hydride | Diethyl Adipate (300g) | Toluene | 75 | 98.2 |

| Sodium Amide | Diethyl Adipate (300g) | Xylene | 72 | 97.4 |

Physical Properties of Ethyl 2-oxocyclopentanecarboxylate: [6]

-

Molecular Formula: C₈H₁₂O₃

-

Molecular Weight: 156.18 g/mol

-

Appearance: Clear colorless to pale yellow liquid

-

Boiling Point: 102-104 °C at 11 mmHg

-

Density: 1.054 g/mL at 25 °C

-

Refractive Index: 1.452 (n20/D)

Part 2: Reduction of Ethyl 2-oxocyclopentanecarboxylate

The second step is the reduction of the ketone functionality in the intermediate to a hydroxyl group, yielding the final product. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce the ester group under standard conditions.[7]

Reaction Scheme: Step 2

Caption: Reduction of the β-keto ester to a β-hydroxy ester.

Experimental Protocol: Synthesis of this compound

This is a general protocol for the reduction of a cyclic ketone with sodium borohydride.[8]

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv)

-

Sodium borohydride (NaBH₄) (2.0 equiv)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Reaction flask equipped with a magnetic stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equiv) in methanol in a round-bottomed flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add sodium borohydride (2.0 equiv) to the stirred solution in portions, maintaining the temperature at or below 0°C.

-

After the addition is complete, stir the reaction for an additional 45-60 minutes at 0°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding ice-water, followed by saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaCl (brine).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Data Presentation: Reduction

Quantitative data for this specific reduction is not widely published in comparative tables. Yields for NaBH₄ reductions of cyclic ketones are typically high, often exceeding 85-90%. The reaction produces a mixture of cis and trans diastereomers. The stereoselectivity can be influenced by the solvent and reaction conditions.

Physical Properties of this compound (cis-isomer): [9][10]

-

Molecular Formula: C₈H₁₄O₃

-

Molecular Weight: 158.20 g/mol

-

Appearance: Liquid

-

Boiling Point: 129-130 °C at 42 mmHg

-

Density: 1.06 g/cm³

-

Refractive Index: 1.456-1.458

Overall Synthesis Workflow

The following diagram illustrates the complete experimental workflow from the starting material to the final purified product.

Caption: Experimental workflow for the two-step synthesis.

References

- 1. fiveable.me [fiveable.me]

- 2. Dieckmann Condensation [organic-chemistry.org]

- 3. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]

- 4. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]

- 5. Page loading... [guidechem.com]

- 6. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. research.vu.nl [research.vu.nl]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chembk.com [chembk.com]

- 10. ETHYL 2-HYDROXYCYCLOPENTANE-1-CARBOXYLATE | CAS 2315-21-1 [matrix-fine-chemicals.com]

Anwendungs- und Protokollhinweise: Synthese von Ethyl-2-hydroxycyclopentancarboxylat mittels Dieckmann-Kondensation

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben ein detailliertes zweistufiges Verfahren zur Synthese von Ethyl-2-hydroxycyclopentancarboxylat. Die Methode nutzt die Dieckmann-Kondensation von Diethyladipat zur Bildung des Zwischenprodukts Ethyl-2-oxocyclopentancarboxylat, gefolgt von einer chemoselektiven Reduktion zur Gewinnung des Zielmoleküls. Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese, insbesondere bei der Entwicklung von pharmazeutischen Wirkstoffen.

Übersicht des Synthesewegs

Die Synthese erfolgt in zwei Hauptschritten:

-

Dieckmann-Kondensation: Eine intramolekulare Claisen-Kondensation von Diethyladipat unter Verwendung einer starken Base wie Natriumethanolat, um den cyclischen β-Ketoester Ethyl-2-oxocyclopentancarboxylat zu erzeugen.

-

Reduktion: Die selektive Reduktion der Ketogruppe des β-Ketoesters zu einer Hydroxylgruppe mittels Natriumborhydrid (NaBH₄), was zu Ethyl-2-hydroxycyclopentancarboxylat führt.

Experimentelle Protokolle

Stufe 1: Dieckmann-Kondensation von Diethyladipat

Dieses Protokoll beschreibt die Cyclisierung von Diethyladipat zu Ethyl-2-oxocyclopentancarboxylat. [[1][2]]

Materialien und Reagenzien:

-

Diethyladipat

-

Natriumethanolat

-

Toluol (wasserfrei)

-

Salzsäure (HCl), 30%ige wässrige Lösung

-

Wasserfreies Natriumsulfat (Na₂SO₄)

-

Rotationsverdampfer

-

Heizmantel mit Magnetrührer

-

Rückflusskühler und Tropftrichter

Protokoll:

-

In einem trockenen 2-Liter-Dreihalskolben, der mit einem Rückflusskühler, einem mechanischen Rührer und einem Tropftrichter ausgestattet ist, werden 200 ml Toluol und 20,6 g (0,898 mol) Natrium gegeben.

-

Die Mischung wird unter Rühren zum Rückfluss erhitzt, bis das Natrium als feiner Sand dispergiert ist.

-

Die Suspension wird auf 90 °C abgekühlt und es werden weitere 500 ml Toluol zugegeben.

-

Eine Mischung aus 150 ml (0,749 mol) Diethyladipat, 5 ml wasserfreiem Ethanol und 60 ml Toluol wird langsam über einen Zeitraum von etwa 1 Stunde zugetropft.

-

Die Reaktionsmischung wird weitere 6 Stunden bei 90 °C gerührt.

-

Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und vorsichtig mit 30%iger Salzsäure neutralisiert, bis der pH-Wert sauer ist.

-

Die organische Phase wird abgetrennt, mit Wasser gewaschen und über wasserfreiem Natriumsulfat getrocknet.

-

Das Lösungsmittel wird unter reduziertem Druck am Rotationsverdampfer entfernt.

-

Das Rohprodukt, Ethyl-2-oxocyclopentancarboxylat, wird durch Vakuumdestillation gereinigt.

Quantitative Daten für die Dieckmann-Kondensation

| Parameter | Wert | Referenz |

| Ausgangsmaterial | Diethyladipat | [3] |

| Base | Natrium in Toluol/Ethanol | [3] |

| Lösungsmittel | Toluol | [3] |

| Reaktionstemperatur | 90 °C bis Rückfluss | [3] |

| Reaktionszeit | 7 Stunden | [3] |

| Ausbeute | ca. 50-60% | [3] |

| Siedepunkt des Produkts | 115–120 °C bei 10 mmHg | [3] |

Stufe 2: Reduktion von Ethyl-2-oxocyclopentancarboxylat

Dieses Protokoll beschreibt die Reduktion des Ketoesters zu dem entsprechenden Hydroxyester.

Materialien und Reagenzien:

-

Ethyl-2-oxocyclopentancarboxylat

-

Natriumborhydrid (NaBH₄)

-

Methanol (MeOH) oder Ethanol (EtOH)

-

Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

-

Ethylacetat

-

Wasserfreies Natriumsulfat (Na₂SO₄)

-

Rotationsverdampfer

-

Magnetrührer

Protokoll:

-

In einem 500-ml-Rundkolben, der mit einem Magnetrührer ausgestattet ist, wird eine Lösung von Ethyl-2-oxocyclopentancarboxylat (z. B. 10 g, 64 mmol) in 200 ml Methanol oder Ethanol hergestellt.

-

Der Kolben wird in ein Eisbad gestellt, um die Lösung auf 0 °C abzukühlen.

-

Natriumborhydrid (z. B. 3,6 g, 96 mmol) wird langsam in kleinen Portionen zu der gekühlten Lösung gegeben, wobei die Temperatur unter 10 °C gehalten wird.

-

Nach vollständiger Zugabe wird die Reaktionsmischung 1-2 Stunden bei 0 °C und dann weitere 2-3 Stunden bei Raumtemperatur gerührt.

-

Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Nach Abschluss der Reaktion wird die Mischung vorsichtig mit gesättigter wässriger Ammoniumchlorid-Lösung abgeschreckt.

-

Das organische Lösungsmittel wird am Rotationsverdampfer entfernt.

-

Der wässrige Rückstand wird dreimal mit Ethylacetat extrahiert.

-

Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und filtriert.

-

Das Lösungsmittel wird unter reduziertem Druck entfernt, um das Rohprodukt Ethyl-2-hydroxycyclopentancarboxylat zu erhalten, das bei Bedarf weiter aufgereinigt werden kann.

Quantitative Daten für die Reduktion

| Parameter | Wert |

| Ausgangsmaterial | Ethyl-2-oxocyclopentancarboxylat |

| Reduktionsmittel | Natriumborhydrid (NaBH₄) |

| Lösungsmittel | Methanol oder Ethanol |

| Reaktionstemperatur | 0 °C bis Raumtemperatur |

| Reaktionszeit | 3-5 Stunden |

| Ausbeute | Typischerweise hoch (>90%) |

Visualisierungen

Mechanismus der Dieckmann-Kondensation

Abbildung 1: Schematische Darstellung des Mechanismus der Dieckmann-Kondensation.

Experimenteller Arbeitsablauf für die Synthese

Abbildung 2: Vereinfachter Arbeitsablauf für die zweistufige Synthese.

References

Application Note and Protocol: Reduction of Ethyl 2-oxocyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of ethyl 2-oxocyclopentanecarboxylate to ethyl 2-hydroxycyclopentanecarboxylate. The primary method detailed utilizes sodium borohydride, a common and effective reducing agent for ketones. Alternative methods, including catalytic hydrogenation, are also summarized. This guide is intended for use by professionals in research and development, particularly in the fields of organic synthesis and drug development.

Introduction

Ethyl 2-oxocyclopentanecarboxylate is a versatile intermediate in organic synthesis.[1] Its reduction to this compound provides a valuable building block for the synthesis of various biologically active molecules and natural products. The resulting hydroxyl group can be either cis or trans relative to the ester group, and controlling this stereochemistry is often a key challenge in synthetic routes. This protocol focuses on a common method for this transformation.

Reaction Overview

The reduction of the ketone functionality in ethyl 2-oxocyclopentanecarboxylate yields the corresponding secondary alcohol, this compound.

Chemical Reaction:

Caption: General scheme for the reduction of ethyl 2-oxocyclopentanecarboxylate.

Comparative Data of Reduction Protocols

The choice of reducing agent and reaction conditions can influence the yield and stereoselectivity of the product. Below is a summary of common methods.

| Reducing Agent | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 to Room Temp | 1 - 4 hours | ~90% | A mixture of cis and trans isomers is typically formed.[2] |

| Sodium Borohydride (NaBH₄) with CeCl₃·7H₂O | Methanol | -78 to 0 | 2 hours | ~90% | The addition of ceric chloride can significantly influence the stereoselectivity of the reduction.[2] |

| Catalytic Hydrogenation (H₂) | Ethanol | Room Temp | 12 - 24 hours | High | Requires a metal catalyst such as Platinum (Pt), Palladium (Pd), or Nickel (Ni) and a hydrogen atmosphere.[3] |

Detailed Experimental Protocol: Sodium Borohydride Reduction

This protocol describes the reduction of ethyl 2-oxocyclopentanecarboxylate using sodium borohydride in methanol.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1M solution

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in methanol (approximately 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.0 - 1.5 equivalents) to the solution in small portions. Caution: Hydrogen gas is evolved.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly add deionized water to quench the excess sodium borohydride.

-

Acidification: Carefully add 1M HCl to neutralize the mixture until it is slightly acidic (pH ~5-6).

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash with deionized water, followed by saturated aqueous sodium chloride (brine).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude this compound can be purified by column chromatography on silica gel if necessary.

Visualized Experimental Workflow

Caption: Workflow for the sodium borohydride reduction of ethyl 2-oxocyclopentanecarboxylate.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.

-

Organic solvents are flammable. Avoid open flames and sparks.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

Application Notes and Protocols: Ethyl 2-hydroxycyclopentanecarboxylate in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-hydroxycyclopentanecarboxylate and its derivatives are versatile chiral building blocks in pharmaceutical synthesis. The cyclopentane ring is a core structural motif in various biologically active molecules, including prostaglandins and carbocyclic nucleosides. This document provides detailed application notes and protocols for the use of this compound-related structures in the synthesis of antiviral carbocyclic nucleosides, a class of drugs effective against viruses such as HIV and Hepatitis B.

Application: Synthesis of Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen of the ribose sugar is replaced by a methylene group. This modification confers greater metabolic stability against enzymatic degradation, leading to improved pharmacokinetic profiles. This compound serves as a valuable precursor for the chiral cyclopentenylamine intermediate, which is crucial for the stereoselective synthesis of these antiviral agents.

One of the prominent examples is the synthesis of Carbovir, a potent reverse transcriptase inhibitor and a key intermediate in the synthesis of Abacavir, a cornerstone of HIV therapy.

Key Advantages of Using this compound Derivatives:

-

Chiral Pool: Provides a readily available source of chirality for the stereocontrolled synthesis of the cyclopentane core.

-

Versatility: The hydroxyl and ester functionalities allow for a variety of chemical transformations to introduce other necessary functional groups.

-

Convergent Synthesis: Enables a convergent synthetic strategy where the cyclopentane core and the nucleobase are synthesized separately and then coupled, allowing for the rapid generation of a library of potential drug candidates.

Experimental Protocols

This section details a representative protocol for the synthesis of a carbocyclic nucleoside intermediate from a derivative of this compound. The synthesis of (±)-Carbovir is outlined, which involves the key intermediate ethyl 2-oxocyclopentanecarboxylate.

Synthesis of (±)-Carbovir

Overall Reaction Scheme:

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

Vinylmagnesium bromide in THF

-

Trichloroacetonitrile

-

Potassium carbonate

-

Di-tert-butyl dicarbonate (Boc2O)

-

9-Borabicyclo[3.3.1]nonane (9-BBN)

-

Sodium hydroxide

-

Hydrogen peroxide

-

6-Chloropurine

-

Triphenylphosphine (PPh3)

-

Diethyl azodicarboxylate (DEAD)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Ethyl acetate

-

Hexanes

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

Step 1: Vinylation of Ethyl 2-oxocyclopentanecarboxylate

-

To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add vinylmagnesium bromide (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude tertiary allylic alcohol.

-

-

Step 2: Overman Rearrangement

-

Dissolve the crude tertiary allylic alcohol (1.0 eq) in anhydrous toluene.

-

Add trichloroacetonitrile (1.5 eq) and a catalytic amount of potassium carbonate.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield the allylic trichloroacetamide.

-

Hydrolyze the trichloroacetamide with aqueous potassium carbonate in methanol to give the allylic amine.

-

-

Step 3: Protection of the Amine

-

To a solution of the crude allylic amine (1.0 eq) in DCM, add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq).

-

Stir the mixture at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to give the Boc-protected allylic amine.

-

-

Step 4: Hydroboration-Oxidation

-

To a solution of the Boc-protected allylic amine (1.0 eq) in anhydrous THF at 0 °C, add a solution of 9-BBN (1.5 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Cool the mixture to 0 °C and add ethanol, followed by 3M aqueous sodium hydroxide and 30% hydrogen peroxide.

-

Stir at 50 °C for 1.5 hours.

-

Cool to room temperature, and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to yield the primary alcohol.

-

-

Step 5: Mitsunobu Coupling with 6-Chloropurine

-

To a solution of the primary alcohol (1.0 eq), 6-chloropurine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Concentrate the reaction mixture and purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford (±)-Carbovir.

-

Quantitative Data Summary

| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) (Typical) |

| 1 | Vinylation | Ethyl 2-oxocyclopentanecarboxylate | Tertiary Allylic Alcohol | 85-95 | >90 |

| 2 | Overman Rearrangement | Tertiary Allylic Alcohol | Allylic Amine | 60-70 | >95 |

| 3 | Amine Protection | Allylic Amine | Boc-protected Allylic Amine | 90-98 | >98 |

| 4 | Hydroboration-Oxidation | Boc-protected Allylic Amine | Primary Alcohol | 75-85 | >95 |

| 5 | Mitsunobu Coupling | Primary Alcohol | (±)-Carbovir | 50-65 | >99 (after chrom.) |

Mechanism of Action: Inhibition of HIV Reverse Transcriptase

Carbocyclic nucleosides like Carbovir, once intracellularly phosphorylated to their active triphosphate form, act as competitive inhibitors of viral reverse transcriptase. The triphosphate analogue is incorporated into the growing viral DNA chain, and because it lacks a 3'-hydroxyl group, it causes chain termination, thus halting viral replication.

Conclusion

This compound and its close derivatives are indispensable chiral synthons in the pharmaceutical industry. Their application in the synthesis of carbocyclic nucleosides has significantly contributed to the development of potent antiviral therapies. The provided protocols and data serve as a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals based on the cyclopentane scaffold.

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-hydroxycyclopentanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 2-hydroxycyclopentanecarboxylate, a valuable intermediate in the synthesis of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the formation of the precursor, Ethyl 2-oxocyclopentanecarboxylate, followed by its reduction to the target molecule.

Step 1: Large-Scale Synthesis of Ethyl 2-oxocyclopentanecarboxylate

The industrial production of Ethyl 2-oxocyclopentanecarboxylate is typically achieved through the intramolecular cyclization of a diethyl dicarboxylate, such as diethyl adipate or diethyl acetonedicarboxylate. This reaction is base-catalyzed and proceeds efficiently in a suitable organic solvent. Several base-solvent systems have been reported to give high yields and purity on a large scale.

Experimental Protocols for Step 1

Three effective protocols for the synthesis of Ethyl 2-oxocyclopentanecarboxylate are detailed below. The choice of method may depend on the availability of reagents, cost considerations, and specific equipment.

Protocol 1.1: Using Sodium Ethoxide in Toluene

-

Reaction Setup: A suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel is charged with 950 g of toluene and 132 g of 98% sodium ethoxide.

-

Addition of Reactant: 300 g of diethyl adipate is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.[1]

-

Reaction Monitoring: The reaction mixture is heated under reflux and monitored by gas chromatography (GC) until the content of diethyl adipate is less than 1%.

-

Work-up: After the reaction is complete, the generated ethanol is removed by distillation. The reaction mixture is then cooled to 30°C and neutralized with 30% hydrochloric acid.

-

Isolation and Purification: The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation, collecting the fraction at 83-88°C / 5 mmHg.[1]

Protocol 1.2: Using Sodium Hydride in Toluene

-

Reaction Setup: Charge a reaction vessel with 950 g of toluene and 47 g of 98% sodium hydride.

-

Addition of Reactant: Add 300 g of diethyl acetonedicarboxylate to the mixture.[1]

-

Reaction and Monitoring: Heat the mixture to reflux and monitor the reaction progress by GC until the starting material is consumed (less than 1%).[1]

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.1.

Protocol 1.3: Using Sodium Amide in Xylene

-

Reaction Setup: In a suitable reactor, place 950 g of xylene and 75.7 g of 98% sodium amide.

-

Addition of Reactant: Add 300 g of diethyl acetonedicarboxylate.[1]

-

Reaction and Monitoring: Heat the mixture to reflux and monitor by GC.[1]

-

Work-up and Purification: The work-up and purification steps are identical to those in Protocol 1.1.

Quantitative Data for Step 1

| Protocol | Base | Solvent | Starting Material | Yield (%) | Purity (%) |

| 1.1 | Sodium Ethoxide | Toluene | Diethyl Adipate | ~82% | ~98% |

| 1.2 | Sodium Hydride | Toluene | Diethyl Acetonedicarboxylate | ~82% | ~98% |

| 1.3 | Sodium Amide | Xylene | Diethyl Acetonedicarboxylate | ~72% | ~97.4% |

Step 2: Large-Scale Reduction of Ethyl 2-oxocyclopentanecarboxylate

The second step involves the reduction of the ketone functionality in Ethyl 2-oxocyclopentanecarboxylate to a hydroxyl group, yielding the target compound, this compound. Sodium borohydride is a commonly used, cost-effective, and safe reducing agent for this transformation on a large scale. The reaction is typically carried out in an alcoholic solvent or a mixture of solvents including an alcohol. The reduction results in a mixture of cis and trans diastereomers.

Experimental Protocol for Step 2

Protocol 2.1: Sodium Borohydride Reduction

-

Reaction Setup: A large reaction vessel equipped with a mechanical stirrer and a cooling system is charged with a solution of Ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in a suitable solvent such as ethanol or a mixture of THF and methanol (10 volumes).

-

Addition of Reducing Agent: The solution is cooled to 0-5°C using an ice bath. Sodium borohydride (1.2 to 1.5 equivalents) is added portion-wise, maintaining the temperature below 10°C.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or GC until the starting material is consumed (typically 2-4 hours).

-

Work-up: The reaction is carefully quenched by the slow addition of aqueous ammonium chloride solution or dilute hydrochloric acid at 0°C.

-

Isolation and Purification: The product is extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of cis and trans isomers, can be purified by vacuum distillation.

Quantitative Data for Step 2 (Estimated)

| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| Sodium Borohydride | Ethanol / Methanol / THF | 0 to Room Temp | >90% |

Note: The yield is an estimate based on typical sodium borohydride reductions of ketones and may vary depending on the specific reaction conditions and scale. The product will be a mixture of cis and trans diastereomers.

Visualized Workflows

Caption: Workflow for the synthesis of Ethyl 2-oxocyclopentanecarboxylate.

Caption: Workflow for the reduction to this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-hydroxycyclopentanecarboxylate